molecular formula C13H18N2 B11807096 3-Methyl-2-(piperidin-1-yl)-5-vinylpyridine

3-Methyl-2-(piperidin-1-yl)-5-vinylpyridine

Cat. No.: B11807096
M. Wt: 202.30 g/mol
InChI Key: ADPOSESJYWRZLI-UHFFFAOYSA-N
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Description

3-Methyl-2-(piperidin-1-yl)-5-vinylpyridine is a heterocyclic organic compound that contains a pyridine ring substituted with a methyl group, a piperidine ring, and a vinyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Methyl-2-(piperidin-1-yl)-5-vinylpyridine can be achieved through several synthetic routes. One common method involves the reaction of 3-methyl-2-chloropyridine with piperidine in the presence of a base such as potassium carbonate. The resulting intermediate is then subjected to a Heck reaction with vinyl halides to introduce the vinyl group at the 5-position of the pyridine ring.

Industrial Production Methods

Industrial production of this compound typically involves large-scale batch or continuous flow processes. These methods often utilize palladium-catalyzed cross-coupling reactions, such as the Heck reaction, to efficiently introduce the vinyl group. The use of high-throughput screening and optimization of reaction conditions ensures high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

3-Methyl-2-(piperidin-1-yl)-5-vinylpyridine undergoes various chemical reactions, including:

    Oxidation: The vinyl group can be oxidized to form aldehydes or carboxylic acids.

    Reduction: The pyridine ring can be reduced to form piperidine derivatives.

    Substitution: The methyl and vinyl groups can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Hydrogenation using palladium on carbon (Pd/C) as a catalyst is a typical method.

    Substitution: Reagents such as alkyl halides, acyl chlorides, and organometallic compounds are commonly used.

Major Products Formed

    Oxidation: Aldehydes, carboxylic acids.

    Reduction: Piperidine derivatives.

    Substitution: Various substituted pyridine and piperidine derivatives.

Scientific Research Applications

3-Methyl-2-(piperidin-1-yl)-5-vinylpyridine has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of complex organic molecules.

    Biology: Investigated for its potential as a ligand in biochemical assays.

    Medicine: Explored for its potential therapeutic properties, including as an intermediate in drug synthesis.

    Industry: Utilized in the development of advanced materials and polymers.

Mechanism of Action

The mechanism of action of 3-Methyl-2-(piperidin-1-yl)-5-vinylpyridine involves its interaction with specific molecular targets and pathways. The compound can act as a ligand, binding to receptors or enzymes and modulating their activity. The vinyl group allows for potential covalent interactions with target proteins, while the piperidine ring provides structural stability and enhances binding affinity.

Comparison with Similar Compounds

Similar Compounds

    3-Methyl-2-(piperidin-1-yl)pyridine: Lacks the vinyl group, resulting in different reactivity and applications.

    2-(Piperidin-1-yl)-5-vinylpyridine:

    3-Methyl-5-vinylpyridine: Lacks the piperidine ring, leading to different biological and chemical behavior.

Uniqueness

3-Methyl-2-(piperidin-1-yl)-5-vinylpyridine is unique due to the combination of the methyl, piperidine, and vinyl groups on the pyridine ring

Properties

Molecular Formula

C13H18N2

Molecular Weight

202.30 g/mol

IUPAC Name

5-ethenyl-3-methyl-2-piperidin-1-ylpyridine

InChI

InChI=1S/C13H18N2/c1-3-12-9-11(2)13(14-10-12)15-7-5-4-6-8-15/h3,9-10H,1,4-8H2,2H3

InChI Key

ADPOSESJYWRZLI-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CN=C1N2CCCCC2)C=C

Origin of Product

United States

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